molecular formula C28H22N2O2S2 B290287 9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No. B290287
M. Wt: 482.6 g/mol
InChI Key: HVSQVELOBRSUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a novel organic compound with potential applications in scientific research. This compound has unique structural features that make it an attractive target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in disease processes. Further research is needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to have biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Further research is needed to determine the full range of effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments include its unique structural features, its potential for drug development, and its ability to modulate biological processes. The limitations include the complexity of its synthesis, its potential toxicity, and the need for further research to fully understand its effects.

Future Directions

There are several future directions for research on 9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Optimization of its synthesis process for better yields and purity.
3. Testing its efficacy and safety in animal models.
4. Investigating its potential for treating specific diseases, such as cancer and inflammatory disorders.
5. Developing derivatives of this compound with improved pharmacological properties.
Conclusion:
9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a novel organic compound with potential applications in scientific research. Its unique structural features and potential for drug development make it an attractive target for investigation. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in treating specific diseases.

Synthesis Methods

The synthesis of 9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the preparation of the starting materials, followed by the formation of intermediates, and finally, the target compound. The synthesis process is complex, but it can be optimized for better yields and purity.

Scientific Research Applications

9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound can be used as a lead compound for the development of new drugs that target specific diseases. It can also be used as a tool for studying biological processes and pathways.

properties

Molecular Formula

C28H22N2O2S2

Molecular Weight

482.6 g/mol

IUPAC Name

14-benzylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C28H22N2O2S2/c1-32-21-14-12-20(13-15-21)30-27(31)24-23-16-11-19-9-5-6-10-22(19)25(23)34-26(24)29-28(30)33-17-18-7-3-2-4-8-18/h2-10,12-15H,11,16-17H2,1H3

InChI Key

HVSQVELOBRSUOT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65

Origin of Product

United States

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